6-bromo-5-methoxy-2,2-dimethyl-2H-chromene
CAS No.:
Cat. No.: VC18318745
Molecular Formula: C12H13BrO2
Molecular Weight: 269.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13BrO2 |
|---|---|
| Molecular Weight | 269.13 g/mol |
| IUPAC Name | 6-bromo-5-methoxy-2,2-dimethylchromene |
| Standard InChI | InChI=1S/C12H13BrO2/c1-12(2)7-6-8-10(15-12)5-4-9(13)11(8)14-3/h4-7H,1-3H3 |
| Standard InChI Key | YQBFSOBPPHTQJT-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2OC)Br)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The systematic IUPAC name for this compound is 6-bromo-5-methoxy-2,2-dimethylchromene, reflecting the positions of substituents on the chromene backbone . Alternative synonyms include SCHEMBL16694472 and TQR0388, as cataloged in PubChem . The compound’s InChIKey (YQBFSOBPPHTQJT-UHFFFAOYSA-N) and SMILES string (CC1(C=CC2=C(O1)C=CC(=C2OC)Br)C) provide unique identifiers for computational and database searches .
Molecular Structure
The chromene scaffold consists of a benzene ring fused to a dihydropyran ring. Key structural features include:
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Bromo group at position 6, enabling electrophilic substitution reactions.
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Methoxy group at position 5, influencing electronic properties and hydrogen bonding.
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Dimethyl groups at position 2, conferring steric hindrance and stabilizing the pyran ring .
Table 1: Key Structural and Computed Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | PubChem | |
| Molecular weight | 269.13 g/mol | PubChem |
| XLogP3-AA | 3.5 | PubChem |
| Hydrogen bond acceptors | 2 | PubChem |
| Rotatable bonds | 1 | PubChem |
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis of 6-bromo-5-methoxy-2,2-dimethyl-2H-chromene typically involves multistep functionalization of chromene precursors. A common approach includes:
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Cyclization: Formation of the chromene core via acid-catalyzed cyclization of substituted phenols.
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Bromination: Electrophilic aromatic substitution using brominating agents (e.g., ) at position 6 .
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Methoxy and dimethyl introduction: Alkylation or etherification reactions to install methoxy and dimethyl groups .
In a representative procedure from PMC, reductive amination of 2,2-dimethyl-2H-chromene-6-carbaldehyde with amines yielded intermediates, which were further functionalized with sulfonyl chlorides . While this method targeted pyranopyridine analogues, analogous strategies could apply to brominated chromenes.
Reaction Optimization
Key parameters for high yields include:
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Temperature: 60–80°C for cyclization steps.
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Catalysts: Lewis acids (e.g., ) for electrophilic substitutions.
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Solvents: Polar aprotic solvents (e.g., DMF) for bromination .
Physicochemical Properties
Physical Properties
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Lipophilicity: The XLogP3-AA value of 3.5 indicates moderate lipophilicity, favorable for membrane permeability in drug candidates .
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Solubility: Limited aqueous solubility due to the aromatic core and bromo group; soluble in organic solvents like dichloromethane .
Chemical Reactivity
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Bromo group: Participates in Suzuki couplings and nucleophilic substitutions.
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Methoxy group: Susceptible to demethylation under strong acidic conditions.
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Chromene ring: Undergoes oxidation to form quinone derivatives .
Table 2: Reactivity Profile
| Functional Group | Reaction Type | Reagents/Conditions |
|---|---|---|
| Bromo (C6) | Suzuki coupling | Pd catalysts, boronic acids |
| Methoxy (C5) | Demethylation | , DCM |
| Chromene ring | Oxidation | , acidic conditions |
Applications in Scientific Research
Material Science
The compound’s rigid, aromatic structure makes it a candidate for:
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Organic semiconductors: Electron-deficient rings enhance charge transport.
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Luminescent materials: Bromine’s heavy atom effect promotes intersystem crossing for fluorescence .
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Achieving precise bromination at position 6 without side products.
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Scalability: Industrial-scale production requires continuous flow systems to optimize yields .
Research Opportunities
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Structure-activity relationships (SAR): Systematic modification of substituents to enhance bioactivity.
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Computational modeling: DFT studies to predict reactivity and binding modes.
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